2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide

Osteoclastogenesis Bone Resorption Pyridazinone SAR

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide (CAS 1232785-67-9) is a synthetic pyridazinone-acetamide hybrid. Its core pyridazinone heterocycle is a recognized privileged scaffold in medicinal chemistry, frequently exploited for kinase inhibition and anti-inflammatory applications.

Molecular Formula C18H15FN4O2
Molecular Weight 338.3 g/mol
Cat. No. B4521675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide
Molecular FormulaC18H15FN4O2
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
InChIInChI=1S/C18H15FN4O2/c1-12-5-4-10-20-18(12)21-16(24)11-23-17(25)9-8-15(22-23)13-6-2-3-7-14(13)19/h2-10H,11H2,1H3,(H,20,21,24)
InChIKeyCOHMUGVJVWJSOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide: Procurement-Relevant Identity and Core Scaffold


2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide (CAS 1232785-67-9) is a synthetic pyridazinone-acetamide hybrid. Its core pyridazinone heterocycle is a recognized privileged scaffold in medicinal chemistry, frequently exploited for kinase inhibition and anti-inflammatory applications . The compound couples a 2-fluorophenyl substituent at the pyridazinone 3-position with an N-(3-methylpyridin-2-yl)acetamide side chain, a combination that differs from more extensively studied analogs (e.g., 2N1HIA, which bears a 4-methoxy-2-fluorophenyl group and an indole acetamide) and may therefore present a distinct selectivity or potency profile .

Why Generic Pyridazinone Acetamides Cannot Substitute for 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide in Targeted Research


Pyridazinone acetamides are not functionally interchangeable. Even minor structural variations to the aryl ring or the acetamide substituent can profoundly alter target engagement, as demonstrated by the discovery that, among 11 commercial pyridazinone analogs screened, only 2N1HIA (differing from the title compound by a 4-methoxy group and an indole acetamide) significantly inhibited RANKL-induced osteoclast differentiation without cytotoxicity . The title compound’s unique 2-fluorophenyl / 3-methylpyridin-2-yl combination therefore cannot be assumed to replicate the activity of any other pyridazinone acetamide without direct comparative data .

Quantitative Differentiation Evidence for 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide


Osteoclast Differentiation Inhibition vs. Closest Structural Analog 2N1HIA

No direct head-to-head comparison has been published. The closest comparator with quantitative data is 2N1HIA (2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide). In a RANKL-induced osteoclast differentiation assay, 2N1HIA inhibited TRAP-positive multinucleated cell formation with an IC50 of approximately 5 µM and suppressed cathepsin K expression without cytotoxicity up to 10 µM . The title compound differs at two positions (absence of 4-methoxy on the phenyl ring; replacement of indole with 3-methylpyridine), which may alter potency, selectivity, or physicochemical properties. No quantitative inhibition data for the title compound has been identified in permitted sources.

Osteoclastogenesis Bone Resorption Pyridazinone SAR

Kinase Selectivity Profile Inference from Pyridazinone Scaffold

The pyridazinone core is a well-established kinase hinge-binding motif. Patents disclose pyridazinone acetamides as inhibitors of p38 MAP kinase, AKT, and PARP . However, no kinase profiling data for the specific title compound is publicly available. The 3-methylpyridin-2-yl acetamide side chain may impart selectivity distinct from the indole or phenyl acetamides described in the literature. This is a class-level inference only.

Kinase Inhibition Pyridazinone Selectivity

Recommended Research and Procurement Scenarios for 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylpyridin-2-yl)acetamide


Osteoclast Differentiation and Bone Resorption Assays

Use as a structurally distinct comparator to 2N1HIA in RANKL-induced osteoclastogenesis models. The absence of the 4-methoxy group and the 3-methylpyridine substitution may reveal divergent effects on cathepsin K, MMP-9, or CD47 expression. Design dose-response experiments in RAW264.7 or primary bone marrow macrophages, measuring TRAP activity and resorption pit formation, to establish the compound’s own IC50 and cytotoxicity window .

Kinase Selectivity Panel Screening

Submit for broad kinome profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify targets. The pyridazinone core is known to bind kinases, and the 3-methylpyridin-2-yl moiety may drive selectivity not seen with indole or phenyl acetamide analogs. Compare results against published profiles of pyridazinone acetamides such as the p38 MAPK inhibitor series from WO2005063762 .

Physicochemical and ADME Comparator Studies

Determine logD, kinetic solubility, microsomal stability, and permeability (PAMPA or Caco-2) and compare head-to-head with 2N1HIA and other pyridazinone acetamides. The 3-methylpyridine substituent is expected to increase basicity and potentially improve solubility relative to the neutral indole of 2N1HIA, which may translate into superior oral absorption or lower plasma protein binding .

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